tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate” is a chemical compound. It is one of the precursors that can be used for the manufacture of fentanyl and its analogues . Fentanyl is one of the major contributing drugs to the opioid crisis in North America .
Synthesis Analysis
Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control . Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture . Three of these precursor chemicals, norfentanyl, 4-AP and 1-boc-4-AP, have now been placed under international control .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C17H25N3O4/c1-12-5-6-14 (15 (11-12)20 (22)23)18-13-7-9-19 (10-8-13)16 (21)24-17 (2,3)4/h5-6,11,13,18H,7-10H2,1-4H3
.
Scientific Research Applications
Synthesis and Structural Analysis
Tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, a closely related compound, has been synthesized and its structure confirmed through various spectroscopic methods such as FT-IR, NMR, and MS, along with single-crystal X-ray diffraction. The molecular structure and electrostatic potential were investigated using density functional theory (DFT), highlighting its stability and molecular conformations (Zhi-Ping Yang et al., 2021).
Key Intermediate in Synthesis
This compound serves as a critical intermediate in the synthesis of biologically active compounds, including benzimidazole compounds, which are synthesized through a straightforward and low-cost amination process (Liu Ya-hu, 2010). Similarly, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is another example, being a key intermediate for Vandetanib, synthesized through acylation, sulfonation, and substitution steps (Min Wang et al., 2015).
Anticancer Drug Development
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is identified as an important intermediate for small molecule anticancer drugs. A rapid and high-yield synthetic method for this compound has been established, proving its significance in the development of novel anticancer therapeutics (Binliang Zhang et al., 2018).
Biological and Pharmacological Applications
The synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate highlights its importance in the synthesis of biologically active compounds like crizotinib, indicating its relevance in the pharmacological field (D. Kong et al., 2016).
Safety and Hazards
This compound is associated with several hazards. It has been assigned the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet recommends avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for “tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate” are likely to be influenced by its role as a precursor in the synthesis of fentanyl and its analogues . Given the ongoing opioid crisis, there is likely to be continued interest in understanding and controlling the synthesis of these potent opioids .
Properties
IUPAC Name |
tert-butyl 4-(4-methyl-2-nitroanilino)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12-5-6-14(15(11-12)20(22)23)18-13-7-9-19(10-8-13)16(21)24-17(2,3)4/h5-6,11,13,18H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROVBRPMDNPTOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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